molecular formula C22H42O6 B14415141 dinonyl (2R,3R)-2,3-dihydroxybutanedioate CAS No. 80480-61-1

dinonyl (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B14415141
CAS No.: 80480-61-1
M. Wt: 402.6 g/mol
InChI Key: LHWQRWQWCIDUCP-WOJBJXKFSA-N
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Description

Dinonyl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with the molecular formula C22H42O6. It is also known as dinonyl (2R,3R)-2,3-dihydroxysuccinate. This compound is characterized by the presence of two hydroxyl groups and two ester groups, making it a diester of butanedioic acid (succinic acid). The compound is notable for its chiral centers, which give it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with nonanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity compounds. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dinonyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.

    Reduction: Reduction of the ester groups can produce diols.

    Substitution: Substitution reactions can result in the formation of amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Dinonyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.

    Industry: The compound is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of dinonyl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing the active dihydroxybutanedioic acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dinonyl (2S,3S)-2,3-dihydroxybutanedioate: This is a stereoisomer of dinonyl (2R,3R)-2,3-dihydroxybutanedioate with different spatial arrangement of the hydroxyl groups.

    This compound: This compound has similar chemical properties but different stereochemistry.

    Meso-2,3-dihydroxybutanedioate: This compound has a plane of symmetry and is achiral, unlike this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

80480-61-1

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

dinonyl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-15-17-27-21(25)19(23)20(24)22(26)28-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18H2,1-2H3/t19-,20-/m1/s1

InChI Key

LHWQRWQWCIDUCP-WOJBJXKFSA-N

Isomeric SMILES

CCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCC)O)O

Origin of Product

United States

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